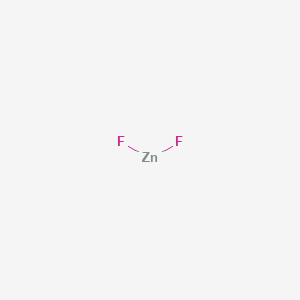

ZINC fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics.

Mechanism of Action

... Fluoride interacts with bones and teeth by replacing hydroxyl or bicarbonate ions in hydroxyapatite to form fluorohydroxyapatite. ... The presence of fluorohydroxyapatite increases the crystalline structure of the bone and reduces its solubility. ... Dental fluorosis results from toxic effects of fluoride on the epithelial enamel organ. /Fluoride/

In acute poisoning, fluoride kills by blocking normal cellular metabolism. Fluoride inhibits enzymes, in particular metalloenzymes involved in essential processes, causing vital functions such as the initiation and transmission of nerve impulses, to cease. ... /Fluoride/

properties

CAS RN |

7783-49-5; 73640-07-0(monohydrate) |

|---|---|

Product Name |

ZINC fluoride |

Molecular Formula |

ZnF2 F2Zn |

Molecular Weight |

103.4 g/mol |

IUPAC Name |

difluorozinc |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |

InChI Key |

BHHYHSUAOQUXJK-UHFFFAOYSA-L |

SMILES |

F[Zn]F |

Canonical SMILES |

F[Zn]F |

boiling_point |

2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |

Color/Form |

COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |

density |

4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |

melting_point |

1601.6 °F (USCG, 1999) 872 °C |

physical_description |

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |

solubility |

1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)

![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)

![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)